N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Description
Properties
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(14-9-5-4-6-10-14)19(23)18(22)17-13(2)20-16-12-8-7-11-15(16)17/h4-12,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWTWXKSDVBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the reaction of 2-methylindole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with aniline to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds.
Biology
The compound is being investigated for several biological activities:
-
Anticancer Activity : Studies indicate that related indole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 value of 10.56 ± 1.14 μM against HepG2 liver cancer cells, suggesting potential for therapeutic development .
Cell Line IC50 (μM) Mechanism HepG2 10.56 ± 1.14 Caspase activation (caspase-3, -8) HeLa Not specified Apoptosis induction MCF7 Not specified Apoptosis induction - Antimicrobial Activity : Although specific data on this compound is limited, structural analogs have shown promise against various bacterial and fungal pathogens due to the indole moiety's ability to enhance membrane permeability .
- Anti-inflammatory Activity : Indole derivatives are noted for their anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Medicine
This compound is explored for its therapeutic applications in drug development targeting diseases such as cancer and inflammatory disorders. Its mechanism of action often involves interaction with specific molecular targets within biological systems.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Case Studies
- Anticancer Activity Study : A series of N-substituted indole derivatives were synthesized and tested against HeLa and MCF7 cell lines. The results indicated that structural modifications significantly influenced cytotoxicity profiles, emphasizing the importance of structure in drug design .
- Anti-inflammatory Effects Research : Certain indole derivatives were shown to inhibit lipoxygenase enzymes involved in inflammatory responses, suggesting potential therapeutic applications for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The N-ethyl-N-phenyl substitution in the target compound provides balanced lipophilicity (LogP ~1.55), making it suitable for blood-brain barrier penetration . In contrast, the N-cyclopropyl analog (LogP ~2.1) exhibits higher metabolic stability due to reduced cytochrome P450 interactions .
- Fluorinated derivatives (e.g., N-(4-fluorobenzyl) ) show enhanced bioavailability and binding affinity in receptor studies, attributed to fluorine’s electronegativity and small atomic radius .
Thiazolidinone-thioxo derivatives (e.g., ) demonstrate dual inhibitory activity against enzymes like HDACs and proteases, owing to their sulfur-containing moieties.
Biological Activity Trends :
- 2-Oxoindoline derivatives (e.g., compounds in ) with hydroxy or triazole substitutions show antioxidant and anticancer activity, suggesting that similar modifications in the target compound could expand its therapeutic scope.
- Methoxy-substituted indoles (e.g., ) are associated with improved solubility and CNS activity, highlighting the tunability of indole-based scaffolds.
Biological Activity
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, characterized by an indole ring and various substituents, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N2O2 |
| CAS Number | 852369-05-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylindole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The final product is obtained through a series of reactions and purification steps, including recrystallization or chromatography.
Anticancer Properties
Recent studies have evaluated the anticancer potential of indole derivatives, including this compound. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : Compounds similar to N-ethyl derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One study reported an IC50 value of 10.56 ± 1.14 μM for a related compound against HepG2 cells .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves apoptosis induction through caspase activation pathways. For example, studies indicated that certain indole derivatives activate caspase-3 and caspase-8 while having minimal effects on caspase-9, suggesting a specific apoptotic pathway activation .
Antimicrobial Activity
Indole derivatives are also being investigated for their antimicrobial properties. While specific data on this compound is limited, structural analogs have shown promise against a range of bacterial and fungal pathogens. The presence of the indole moiety is believed to enhance membrane permeability and disrupt microbial cell functions.
Anti-inflammatory Activity
Indole-based compounds have been noted for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The potential mechanism may involve modulation of signaling pathways associated with inflammation, although specific studies on N-ethyl derivatives are still emerging.
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 10.56 ± 1.14 μM | Caspase activation (caspase-3, -8) |
| Antimicrobial | Various bacteria | Not specified | Membrane disruption |
| Anti-inflammatory | In vitro models | Not specified | Cytokine inhibition |
Case Studies
Several case studies highlight the biological activity of indole derivatives:
- Case Study on Anticancer Activity : A series of N-substituted indole derivatives were synthesized and tested against HeLa and MCF7 cell lines. The results indicated that modifications to the indole structure significantly influenced cytotoxicity profiles, emphasizing the importance of structural optimization in drug design .
- Case Study on Anti-inflammatory Effects : Research has shown that specific indole derivatives can inhibit lipoxygenase enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for synthesizing N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide and its structural analogs?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides under basic conditions (e.g., potassium t-butoxide), yielding pyridinone derivatives. For example, analogous compounds like 3-phenyl-2(1H)-pyridones are formed through aldol-type condensation, with yields ranging from 39% to 70% . Alternative routes include 1,3-dipolar cycloaddition between azides and alkynes using Cu(OAc)₂ catalysis in tert-butanol/water mixtures, as demonstrated for structurally related acetamides . Reflux methods with triethylamine or aniline are also employed for amide bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at 1670–1682 cm⁻¹, NH at 3260–3300 cm⁻¹). ¹H/¹³C NMR resolves structural features, such as methylene protons (δ 5.38–5.48 ppm for –NCH₂CO–) and aromatic protons (δ 7.20–8.61 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., [M+H]+ calculated for analogs: 404.1359, observed: 404.1348) . For intermediates, TLC with hexane/ethyl acetate (8:2) monitors reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized for intramolecular cyclization in acetamide derivatives?
- Methodological Answer : Optimization involves adjusting electronic and steric factors of substituents. For example, electron-withdrawing groups on the phenyl ring enhance cyclization efficiency. Reaction temperature (room temperature vs. reflux), solvent polarity, and base strength (e.g., t-butoxide vs. milder bases) significantly influence yields. In one study, substituting potassium t-butoxide with weaker bases reduced side reactions, improving selectivity for pyridinone formation .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions arise from tautomerism or overlapping signals. 2D NMR techniques (e.g., COSY, NOESY) clarify connectivity, while 1,1-ADEQUATE experiments confirm long-range ¹³C-¹H correlations. For ambiguous cases, X-ray crystallography provides definitive proof of molecular geometry, as shown for the tubulin inhibitor D-24851 . Computational methods (DFT) can predict NMR shifts to cross-validate experimental data .
Q. What computational approaches predict the electronic and vibrational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions, HOMO-LUMO gaps, and vibrational modes. IR/Raman spectra are simulated and compared to experimental data to assign peaks (e.g., C=O stretching at 1670 cm⁻¹). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, such as charge transfer between indole rings and acetamide groups .
Q. How does Hirshfeld surface analysis contribute to understanding crystal packing and intermolecular interactions?
- Methodological Answer : Hirshfeld analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). For cis-jasmone thiosemicarbazone analogs, H···O/N/S interactions dominate (50–60% of surface contacts). Fingerprint plots differentiate H-bond donors/acceptors, while 2D interaction maps visualize packing motifs (e.g., ribbons or dimers). This guides crystal engineering for stability and solubility .
Q. How are metal complexes of this compound designed to evaluate biological activity?
- Methodological Answer : Metal coordination (e.g., Mn²⁺, Cu²⁺) enhances bioactivity. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water. Spectroscopic characterization (UV-Vis, EPR) confirms octahedral or square-planar geometries. Biological assays (e.g., antimicrobial testing via MIC) compare free ligands vs. complexes. For example, Cu(II) complexes of thiosemicarbazides show improved antibacterial activity due to increased membrane permeability .
Q. What experimental designs study structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : SAR studies systematically vary substituents (e.g., nitro, methoxy) on the phenyl or indole rings. In vitro assays (e.g., tubulin polymerization inhibition) correlate structural features (e.g., 4-chlorobenzyl substitution) with potency. Molecular docking (e.g., using Autodock Vina) predicts binding affinities to target proteins (e.g., β-tubulin). Pharmacokinetic properties (logP, solubility) are modeled via QSAR to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
